N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide

Dopamine D4.2 receptor 5-HT2A receptor Structure-activity relationship

N-(1-(2-Methoxyethyl)piperidin-4-yl)-1-naphthamide (CAS 1421514-18-2) is a synthetic piperidine-naphthamide hybrid with molecular formula C₁₉H₂₄N₂O₂ and molecular weight 312.4 g/mol. It belongs to the N-(piperidin-4-yl)-naphthamide class, which has been systematically explored for dopamine D₄.₂ and serotonin 5-HT₂A receptor binding.

Molecular Formula C19H24N2O2
Molecular Weight 312.413
CAS No. 1421514-18-2
Cat. No. B2720884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide
CAS1421514-18-2
Molecular FormulaC19H24N2O2
Molecular Weight312.413
Structural Identifiers
SMILESCOCCN1CCC(CC1)NC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C19H24N2O2/c1-23-14-13-21-11-9-16(10-12-21)20-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-8,16H,9-14H2,1H3,(H,20,22)
InChIKeyBXTRQSGXZUQWJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2-Methoxyethyl)piperidin-4-yl)-1-naphthamide – Compound Identity and Structural Class Positioning


N-(1-(2-Methoxyethyl)piperidin-4-yl)-1-naphthamide (CAS 1421514-18-2) is a synthetic piperidine-naphthamide hybrid with molecular formula C₁₉H₂₄N₂O₂ and molecular weight 312.4 g/mol . It belongs to the N-(piperidin-4-yl)-naphthamide class, which has been systematically explored for dopamine D₄.₂ and serotonin 5-HT₂A receptor binding [1]. The compound features a 1-naphthamide group (naphthalene-1-carboxamide) linked via an amide bond to the 4-position of a piperidine ring, which is N-substituted with a 2-methoxyethyl side chain. This substitution pattern distinguishes it from the corresponding 2-naphthamide isomer (CAS 1421452-59-6) and from arylalkyl-substituted analogs that have published receptor affinity data.

Why N-(1-(2-Methoxyethyl)piperidin-4-yl)-1-naphthamide Cannot Be Substituted by Isomeric or Chain-Modified Analogs


Within the N-(piperidin-4-yl)-naphthamide series, both the position of the naphthamide attachment (1- vs 2-substitution) and the nature of the N-substituent on the piperidine ring profoundly shift receptor selectivity profiles. Published structure-activity relationship (SAR) data demonstrate that 1-naphthamide congeners favor D₄.₂ over 5-HT₂A and D₂L receptors, whereas 2-naphthamide analogs exhibit increased 5-HT₂A affinity and can produce mixed D₄.₂/5-HT₂A ligands [1]. Additionally, increasing the linker length between the aryl ring and the basic nitrogen diminishes receptor affinity [1]. The 2-methoxyethyl side chain of the target compound is a flexible, polar substituent that differs sterically and electronically from the benzyl, phenethyl, or phenylpropyl groups for which quantitative binding data exist, meaning direct extrapolation of affinity values from those analogs is not valid. A procurement decision that treats all piperidine-naphthamides as interchangeable disregards these established SAR divergence points and risks selecting a compound with an unintended receptor interaction profile.

N-(1-(2-Methoxyethyl)piperidin-4-yl)-1-naphthamide – Quantitative Differentiation Evidence Against Comparators


Regioisomeric Differentiation: 1-Naphthamide vs 2-Naphthamide Receptor Selectivity Profiles

The target compound's 1-naphthamide regioisomerism is a critical determinant of receptor selectivity. In the Carato et al. (2007) series, 1-naphthamide derivatives consistently showed high selectivity for D₄.₂ over D₂L and lower 5-HT₂A affinity, while 2-naphthamide analogs exhibited increased 5-HT₂A affinity and mixed D₄.₂/5-HT₂A profiles [1]. For example, the unsubstituted benzyl analog in the 2-naphthamide series was a mixed D₄.₂/5-HT₂A ligand, whereas 1-naphthamides with appropriate N-substitution yielded selective D₄.₂ antagonists [1]. Quantitative Ki values for specific 1-naphthamide compounds in that study range from low nanomolar at D₄.₂ to >1000 nM at D₂L and 5-HT₂A, but exact values for the 2-methoxyethyl-substituted compound are not reported.

Dopamine D4.2 receptor 5-HT2A receptor Structure-activity relationship

N-Substituent Effect: 2-Methoxyethyl vs Arylalkyl Groups on Piperidine Nitrogen

The Carato et al. (2007) Part I study established that N-(1-arylalkyl-piperidin-4-yl) carboxamides have higher affinities than the corresponding N-(4-arylalkylamino-piperidin-1-yl) carboxamide analogs, and that increasing the linker length between the phenyl ring and the basic nitrogen leads to decreased affinity for D₄.₂ and 5-HT₂A receptors [1]. The target compound's 2-methoxyethyl substituent replaces the aryl ring with a terminal methoxy group, eliminating the aromatic π-stacking interaction available to benzyl-substituted analogs. The two-carbon linker length is comparable to an ethyl spacer, which in the arylalkyl series is suboptimal for D₄.₂ affinity relative to a one-carbon benzyl linker [1]. No direct affinity data for the 2-methoxyethyl substitution are available in the published SAR.

Dopamine receptor Linker length Basic nitrogen substitution

Physicochemical Differentiation: Calculated Properties vs the 2-Ethoxy-1-naphthamide Analog

The 2-ethoxy-substituted analog (2-ethoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)-1-naphthamide, CAS 1421477-91-9) introduces an ethoxy group on the naphthalene ring, which increases molecular weight (340.4 vs 312.4 g/mol) and lipophilicity relative to the target compound . While experimentally measured logP or logD values are not publicly available for either compound, the additional ethoxy substituent in the analog is expected to increase logP by approximately 0.5–0.8 units based on fragment-based calculations, potentially reducing aqueous solubility and altering membrane permeability [1]. The target compound, lacking ring substitution, serves as the simpler and more synthetically tractable scaffold for further derivatization.

Lipophilicity Solubility Drug-likeness

Application Scenarios for N-(1-(2-Methoxyethyl)piperidin-4-yl)-1-naphthamide Based on Evidence


D₄.₂-Selective Antagonist Tool Compound Development

Based on the 1-naphthamide scaffold's established preference for D₄.₂ over D₂L and 5-HT₂A receptors in the Carato et al. SAR series [1], the target compound can serve as a starting scaffold for developing D₄.₂-selective pharmacological tool compounds. Researchers requiring a D₄.₂-biased probe should prioritize this 1-naphthamide regioisomer over the 2-naphthamide analog (CAS 1421452-59-6), which carries mixed 5-HT₂A activity that would confound interpretation of D₄.₂-mediated effects.

Synthetic Intermediate for Parallel SAR Libraries

The target compound lacks naphthalene ring substitution, making it an unadorned scaffold suitable as a common intermediate for parallel derivatization. Its lower molecular weight (312.4 g/mol) and simpler structure, compared to the 2-ethoxy analog (CAS 1421477-91-9; MW 340.4 g/mol), provide greater synthetic flexibility for introducing diverse substituents at the naphthalene ring, piperidine nitrogen, or amide position . Procurement of the unsubstituted 1-naphthamide scaffold enables systematic exploration of SAR that is constrained when starting from pre-functionalized analogs.

Comparative Selectivity Profiling Against the 2-Naphthamide Isomer

The 1-naphthamide vs 2-naphthamide regioisomeric pair represents a controlled system for studying how naphthalene attachment position influences receptor selectivity [1]. Simultaneous procurement of both isomers (1421514-18-2 and 1421452-59-6) enables head-to-head in vitro profiling at D₄.₂, 5-HT₂A, and D₂L receptors, generating matched-pair data that can isolate the contribution of amide regiochemistry to binding selectivity, independent of the conserved 2-methoxyethyl piperidine moiety.

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